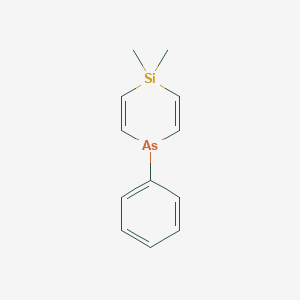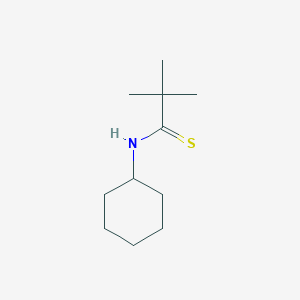
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is an organoarsenic compound that features a unique structure combining arsenic and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline typically involves the reaction of phenylsilane with an arsenic-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include phenylsilane, arsenic trichloride, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Arsenic oxides and silicon-containing byproducts.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-silasiline: Similar structure but with silicon instead of arsenic.
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-germasiline: Contains germanium instead of arsenic.
Uniqueness
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is unique due to the presence of both arsenic and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
65998-00-7 |
|---|---|
Fórmula molecular |
C12H15AsSi |
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-phenyl-1,4-arsasiline |
InChI |
InChI=1S/C12H15AsSi/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
NSPPWHVUXCGXTP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=C[As](C=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)

![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)



